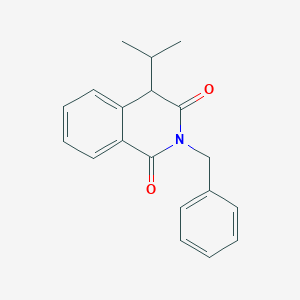![molecular formula C8H15NO2 B12558117 4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one CAS No. 185341-36-0](/img/structure/B12558117.png)
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one is a chemical compound with the molecular formula C8H15NO2. It is known for its unique structure, which includes an amino group linked to a carbonyl group through a carbon-carbon double bond. This compound is part of the enaminone family, which is characterized by the presence of an enamine (a nitrogen atom connected to a double-bonded carbon) and a ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 2,4-pentanedione with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out at elevated temperatures to facilitate the formation of the enaminone structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The enaminone structure allows it to act as a nucleophile, participating in various biochemical pathways. The compound can form hydrogen bonds with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-penten-2-one: Known for its use as a flavoring agent and in organic synthesis.
4-[(Naphthalen-1-yl)amino]pent-3-en-2-one: Studied for its crystal structure and potential biological activities.
Uniqueness
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one stands out due to its unique combination of an enamine and a ketone group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
185341-36-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4-(1-hydroxypropan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(4-8(3)11)9-7(2)5-10/h4,7,9-10H,5H2,1-3H3 |
Clave InChI |
HGIRQUORUZWLDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)NC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)



![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)

